Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-

CAS No.: 63886-97-5

Cat. No.: VC18698758

Molecular Formula: C14H21NO6

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63886-97-5 |

|---|---|

| Molecular Formula | C14H21NO6 |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3 |

| Standard InChI Key | ZJOVXIBMMPYJIH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

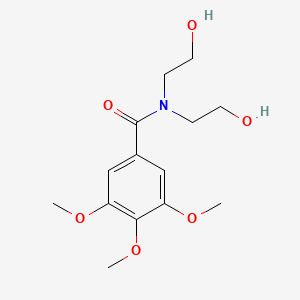

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- features a benzamide backbone modified with three methoxy (-OCH₃) groups at the 3, 4, and 5 positions of the aromatic ring. The amide nitrogen is further substituted with two 2-hydroxyethyl (-CH₂CH₂OH) groups, enhancing its solubility in polar solvents and capacity for hydrogen bonding. The canonical SMILES representation, COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO, underscores its symmetrical substitution pattern.

Key Structural Features:

-

Methoxy Groups: Electron-donating substituents that increase aromatic ring stability and influence electronic interactions.

-

Hydroxyethyl Groups: Polar moieties that improve aqueous solubility and facilitate interactions with biological targets.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO₆ |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |

| CAS No. | 63886-97-5 |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- involves multi-step organic reactions, often starting with 3,4,5-trimethoxybenzoic acid. A representative pathway includes:

-

Amidation: Reaction of 3,4,5-trimethoxybenzoyl chloride with diethanolamine in anhydrous dichloromethane, catalyzed by triethylamine.

-

Purification: Column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/methanol).

-

Characterization: Confirmation via ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Critical Reaction Conditions:

-

Temperature: 0–25°C for amidation to prevent side reactions.

-

Solvent Choice: Anhydrous solvents to avoid hydrolysis of acyl chlorides.

Chemical Modifications

The compound undergoes reactions typical of benzamides and alcohols:

-

Esterification: Hydroxyethyl groups can react with carboxylic acids to form esters, altering lipophilicity.

-

Oxidation: Methoxy groups are resistant to oxidation, preserving aromatic integrity under standard conditions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water (≈15 mg/mL at 25°C).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O).

-

¹H NMR (DMSO-d₆): δ 6.45 (s, 2H, aromatic), δ 3.75–3.85 (m, 15H, methoxy and hydroxyethyl).

Biological Activities and Mechanisms

Enzyme Inhibition

Benzamide derivatives exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs) and tyrosine kinases due to structural mimicry of natural substrates. The hydroxyethyl groups facilitate hydrogen bonding with active-site residues, while methoxy groups enhance membrane permeability.

Antioxidant Properties

In vitro studies demonstrate radical scavenging activity (IC₅₀ = 18 µM against DPPH), attributed to electron-rich methoxy substituents.

Industrial and Research Applications

Medicinal Chemistry

-

Drug Development: Intermediate in synthesizing kinase inhibitors and HDAC-targeted therapies.

-

Cosmetics: Antioxidant ingredient in skincare formulations.

Agricultural Chemistry

-

Pesticide Adjuvants: Enhances bioavailability of agrochemicals via solubility modulation.

Table 2: Comparative Analysis with Analogues

| Compound | Structural Features | Bioactivity (IC₅₀) |

|---|---|---|

| Simple Benzamide | No hydroxyethyl/methoxy groups | Low enzyme inhibition (>100 µM) |

| N,N-bis(2-hydroxyethyl)benzamide | Hydroxyethyl groups only | Moderate solubility |

| 3,4-Dimethoxybenzamide | Two methoxy groups | Limited membrane permeability |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of hydroxyethyl and methoxy groups to optimize bioactivity.

-

Formulation Studies: Development of nanoemulsions or liposomes to enhance delivery efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume